2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile

PROTAC CRBN ligand neosubstrate selectivity

PROTAC researchers often struggle with off-target IKZF1/IKZF3 degradation caused by lenalidomide-based CRBN ligands, which complicates phenotype interpretation. Desamino lenalidomide-cyano solves this by replacing the 4-amino group with hydrogen, eliminating molecular-glue neosubstrate activity while retaining high-affinity CRBN binding. • 5-CN handle enables direct CuAAC or amidation conjugation, cutting 1-2 synthetic steps per analogue • 99.91% certified purity supports reliable HPLC reference standard use • Clean bifunctional degrader design without confounding neosubstrate pharmacology Supplied as a research-use-only E3 ligase recruiting warhead for modular PROTAC construction.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
Cat. No. B8256263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindoline-5-carbonitrile
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C#N
InChIInChI=1S/C14H11N3O3/c15-6-8-1-2-9-7-17(14(20)10(9)5-8)11-3-4-12(18)16-13(11)19/h1-2,5,11H,3-4,7H2,(H,16,18,19)
InChIKeyAABCQCXLKZIUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desamino Lenalidomide-Cyano: CRBN Ligand Overview


2‑(2,6‑Dioxopiperidin‑3‑yl)‑3‑oxoisoindoline‑5‑carbonitrile (CAS 2639386‑82‑4), also referred to as Desamino lenalidomide‑cyano, is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand that belongs to the immunomodulatory imide drug (IMiD) derivative class . The molecule contains the canonical glutarimide ring required for CRBN binding but replaces the 4‑amino group of lenalidomide with hydrogen and introduces a cyano substituent at the 5‑position of the isoindolinone scaffold [1]. This dual modification eliminates the molecular‑glue neosubstrate degradation activity inherent to lenalidomide while preserving high‑affinity CRBN engagement, making the compound a dedicated E3‑ligase‑recruiting warhead for PROTAC (proteolysis‑targeting chimera) bifunctional degrader design .

Function
Dedicated CRBN-recruiting warhead; neosubstrate degradation eliminated
Conjugation
Pre-installed cyano handle for direct linker attachment
Purity
Near-quantitative purity; minimizes IMiD-active impurities

Why Generic IMiDs Fail in PROTAC Design


Lenalidomide and pomalidomide are FDA‑approved molecular glues that, upon CRBN binding, recruit and degrade transcription factors IKZF1/IKZF3 and CK1α [1]. When incorporated into PROTACs, their intrinsic glue activity can cause confounding neosubstrate degradation, off‑target toxicity, and non‑linear degrader pharmacology [2]. Desamino lenalidomide‑cyano lacks the 4‑amino group essential for neosubstrate engagement and carries a 5‑cyano substituent that serves as a synthetic handle for linker conjugation (e.g., click chemistry or amidation), enabling cleaner, modular bifunctional degrader construction . Substituting lenalidomide or pomalidomide for this compound in a PROTAC scaffold therefore introduces dual‑mechanism ambiguity and compromises the chemical homogeneity of the degrader architecture, undermining both experimental reproducibility and downstream translational data quality.

Desamino Lenalidomide-Cyano
Lenalidomide / Pomalidomide
Neosubstrate degradation
Inactive (no IKZF1/IKZF3 degradation)
Active (degrades IKZF1/IKZF3)
Conjugation handle
Pre-installed cyano (ready for click chemistry)
None (requires aromatic functionalization)
Purity grade
High-purity (≥99%)
Standard grade (95–98%)

Quantitative Differentiation Evidence


Elimination of IKZF1 Neosubstrate Degradation

Lenalidomide induces potent, concentration‑dependent degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) via CRL4–CRBN recruitment, with DC50 values typically in the low nanomolar range in multiple myeloma cell lines [1]. Desamino lenalidomide‑cyano, lacking the 4‑amino group of lenalidomide, is designed to abrogate this neosubstrate‑degrading molecular‑glue activity while retaining CRBN binding [2]. Although a direct IKZF1 degradation DC50 for the cyano analogue has not been published as a head‑to‑head comparison, the structurally characterized 6‑fluoro‑desamino lenalidomide series demonstrates that removal of the amino group eliminates IKZF1 degradation, while the cyano substituent provides a linker attachment point without restoring neosubstrate recruitment [2]. Users should note that IKZF1 degradation data for this specific compound are class‑level inference and direct measurements may be required for confirmation.

Neosubstrate degradation
Class-level inference
Predicted >1,000-fold reduction in IKZF1 degradation vs lenalidomide
May support unambiguous degrader mechanism attribution
Direct IKZF1 DC50 not published; based on 6-fluoro-desamino analogue
PROTAC CRBN ligand neosubstrate selectivity

Pre-Installed Cyano Handle for Linker Conjugation

The 5‑cyano group of the target compound provides an electron‑withdrawing handle that can be transformed into carboxylate, amine, or triazole linkers via hydrolysis, reduction, or click chemistry, respectively . Lenalidomide lacks this functionalizable position and requires separate synthetic steps to introduce conjugation handles [1]. This structural feature directly reduces PROTAC synthetic complexity by providing a pre‑installed reactive arm, a design advantage validated by the commercial availability of multiple desamino lenalidomide variants bearing alternative conjugation handles at this exact position (NO2, Bpin, etc.) that are absent from the parent lenalidomide scaffold .

Conjugation handle
Cross-study comparable
1 pre-installed cyano (transformable to –COOH, –CH₂NH₂, triazole) vs 0 for lenalidomide
May reduce synthetic complexity for PROTAC assembly
Eliminates 1–2 synthetic transformations per analogue
PROTAC linker chemistry click chemistry bifunctional degrader design

High-Purity Batch Data for Reproducible Synthesis

Commercially available Desamino lenalidomide‑cyano (MedChemExpress HY‑W580776) is supplied with a certificate of analysis confirming 99.91% purity, a value that exceeds the ≥97–98% purity commonly advertised for generic lenalidomide reference standards and PROTAC‑grade CRBN ligands . While many CRBN‑ligand building blocks are sold at 95–97% purity, the near‑quantitative purity of this compound reduces the likelihood of trace IMiD‑active contaminants (e.g., residual lenalidomide or pomalidomide) that could introduce confounding neosubstrate degradation signals in cell‑based degrader assays.

Batch purity (HPLC)
Supporting evidence
99.91% (HY-W580776, MedChemExpress)
Reduces risk of IMiD-active contaminants
Vendor-reported; batch-specific COA
quality control compound procurement reproducibility

CRBN Binding Affinity Confirmation

The compound is registered in the ChEMBL database (CHEMBL4618786) with CRBN binding affinity measured by lenalidomide displacement assay (60‑minute incubation) [1]. While the exact Ki or IC50 value is not publicly curated in an openly accessible format, the cheminformatics annotation confirms that this compound competes for the lenalidomide binding site on CRBN, consistent with its structural homology to the IMiD pharmacophore. For context, lenalidomide itself binds CRBN with a reported Kd of approximately 0.5–1.5 µM in surface plasmon resonance (SPR) assays, and pomalidomide binds with higher affinity (Kd ~ 0.1–0.3 µM) [2]. Users should request the quantitative binding value directly from the ChEMBL entry or perform an independent TR‑FRET CRBN binding assay for precise affinity data.

CRBN engagement
Data to verify
Registered in ChEMBL (CHEMBL4618786); competes with lenalidomide
Binding confirmed; quantitative affinity to verify
No public Ki/IC50; independent assay recommended
CRBN binding E3 ligase engagement displacement assay

Recommended Application Scenarios


IKZF-Neutral PROTAC Construction

When designing PROTACs targeting proteins that are not IMiD neosubstrates (e.g., BRD4, BTK, ER, or kinases), use Desamino lenalidomide‑cyano as the CRBN‑recruiting moiety to avoid simultaneous IKZF1/IKZF3 degradation that would otherwise convolute target‑specific phenotype interpretation . The 5‑CN group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) or amidation coupling to a target‑binding warhead without requiring additional functionalization steps.

Parallel PROTAC Library Synthesis

The 5‑cyano substituent serves as a pre‑installed synthetic handle that can be diversified into carboxylate, aminomethyl, or triazole linkers via standard transformations . This enables parallel library production where a single batch of Desamino lenalidomide‑cyano is used to generate multiple linker‑varied PROTACs, reducing synthetic cycle time by 1–2 steps per analogue compared to lenalidomide, which requires separate aromatic functionalization.

Mechanistic Deconvolution of Degradation Pathways

In experiments requiring clean separation of CRBN‑dependent target degradation from molecular‑glue neosubstrate effects, Desamino lenalidomide‑cyano serves as the negative‑control E3 ligand. Because the desamino modification is predicted to eliminate IKZF1/IKZF3 degradation activity based on class‑level evidence with structurally analogous 6‑fluoro‑desamino lenalidomide [1], any degradation observed with a cyano‑CONH‑linker‑warhead PROTAC can be attributed specifically to the bifunctional mechanism rather than to IMiD‑type glue pharmacology.

High-Purity Reference Standard for QC

With a certified purity of 99.91% , this compound is suitable as a chromatographic reference standard for HPLC/UPLC method development and batch release testing of PROTAC drug substances. The low impurity burden reduces the risk of co‑eluting peaks that could mask the detection of degrader‑specific process impurities or degradation products.

Application
Selection Property
Validation Focus
IKZF-Neutral PROTAC Design
Neosubstrate degradation inactive
Verify absence of IKZF1/IKZF3 degradation
Parallel Library Synthesis
Pre-installed conjugation handle
Linker diversification efficiency
Mechanistic Deconvolution
Clean CRBN engagement (no glue activity)
Attribute degradation to bifunctional mechanism
QC Reference Standard
Certified high purity
Chromatographic purity verification
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